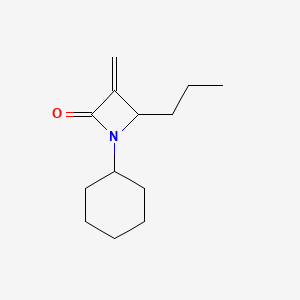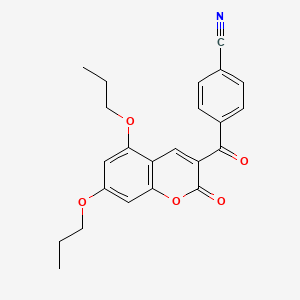
4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile is a complex organic compound with a unique structure that includes a benzopyran core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzopyran core, followed by the introduction of the propoxy groups and the benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Research could explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.
相似化合物的比较
Similar Compounds
Similar compounds include other benzopyran derivatives, such as:
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside
- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid
Uniqueness
What sets 4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile apart is its specific substitution pattern, which could confer unique chemical and biological properties. This uniqueness might make it particularly valuable for certain applications, such as the development of novel therapeutic agents or advanced materials.
属性
CAS 编号 |
77016-76-3 |
|---|---|
分子式 |
C23H21NO5 |
分子量 |
391.4 g/mol |
IUPAC 名称 |
4-(2-oxo-5,7-dipropoxychromene-3-carbonyl)benzonitrile |
InChI |
InChI=1S/C23H21NO5/c1-3-9-27-17-11-20(28-10-4-2)18-13-19(23(26)29-21(18)12-17)22(25)16-7-5-15(14-24)6-8-16/h5-8,11-13H,3-4,9-10H2,1-2H3 |
InChI 键 |
NUDZKVQQXIZGGO-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)C#N)C(=C1)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


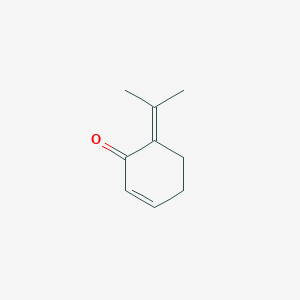


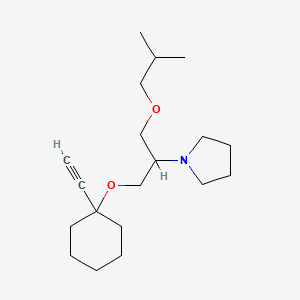
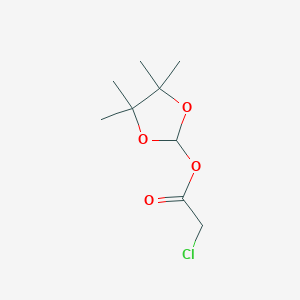
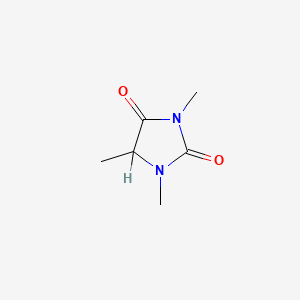
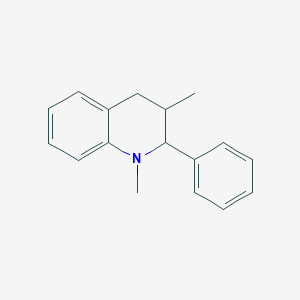
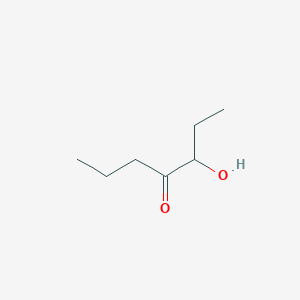
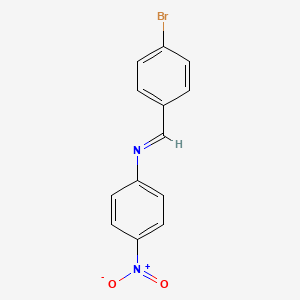

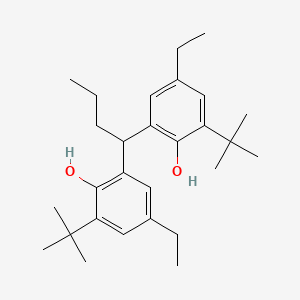
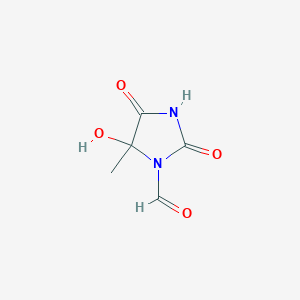
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
